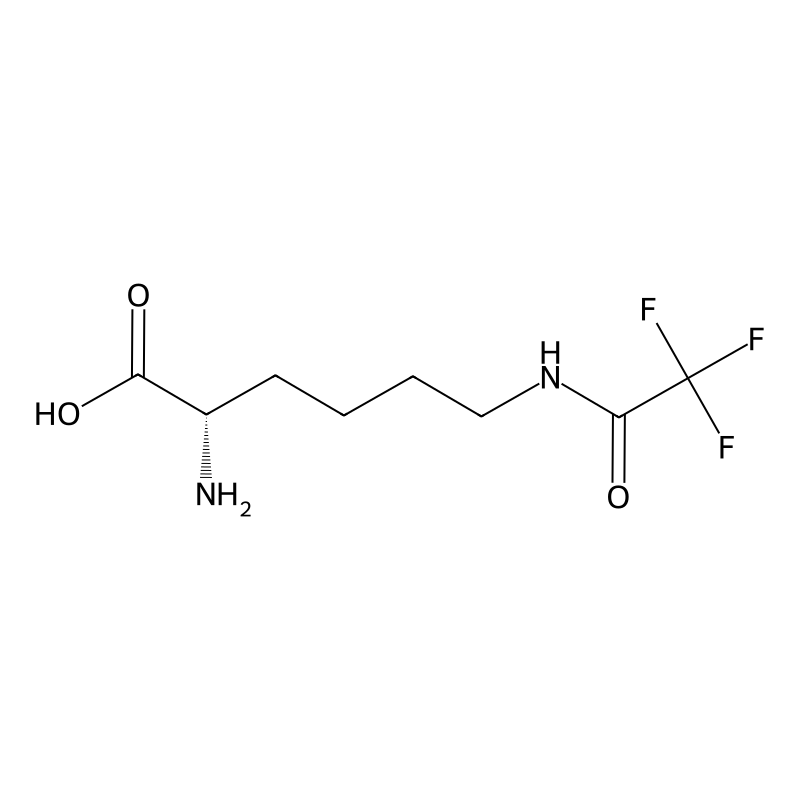

H-Lys(Tfa)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

N6-(Trifluoroacetyl)-L-lysine (N6-TFA-L-lysine) finds application in the field of peptide synthesis, particularly as a precursor to N6-Trifluoroacetyl-L-lysine N-carboxyanhydride (N6-TFA-L-lysine NCA) [, ]. N6-TFA-L-lysine NCA is a valuable building block for the construction of polypeptides due to its ability to form peptide bonds with other amino acids and dipeptides []. Additionally, the trifluoroacetyl group in N6-TFA-L-lysine offers protection against oxidation during peptide synthesis, improving the overall yield and purity of the desired peptide [].

Enzyme Inhibition:

N6-TFA-L-lysine exhibits inhibitory activity towards the enzyme L-lysine cyclodeaminase []. This enzyme plays a crucial role in the metabolism of L-lysine, an essential amino acid. Studying the inhibitory effects of N6-TFA-L-lysine on L-lysine cyclodeaminase can provide valuable insights into the regulation of L-lysine metabolism and potentially lead to the development of novel therapeutic strategies.

Development of Novel Materials:

N6-TFA-L-lysine plays a role in the synthesis of dendritic polymers known as lysine dendrigraft (DGL) polymers []. These polymers possess unique properties due to their well-defined branched structure and can find applications in various fields, including drug delivery, biocatalysis, and sensors [].

H-Lysine (trifluoroacetyl)-hydroxylamine, commonly referred to as H-Lys(Tfa)-OH, is a derivative of the amino acid lysine. Its chemical structure is characterized by the presence of a trifluoroacetyl group attached to the epsilon amino group of lysine, which significantly alters its chemical properties and biological activities. The molecular formula for H-Lys(Tfa)-OH is with a molecular weight of approximately 242.20 g/mol . This compound is typically utilized in peptide synthesis and as a building block in various biochemical applications.

The mechanism of action of N6-TFA-L-lysine depends on the specific application. In peptide synthesis, the trifluoroacetyl group acts as a protecting group for the N6 amine of lysine. This prevents unwanted side reactions during peptide bond formation and allows for targeted manipulation of the peptide chain [].

In some cases, N6-TFA-L-lysine may be used as a probe molecule to study protein-protein interactions. The bulky trifluoroacetyl group can influence the binding affinity of the molecule to specific protein targets [].

- Limited information exists regarding the specific hazards associated with N6-TFA-L-lysine. However, as a derivative of an amino acid, it is likely to have low toxicity.

- Standard laboratory safety practices should be followed when handling the compound, including wearing gloves and eye protection.

Common reactions include:

- Acylation: Reacting with carboxylic acids in the presence of coupling agents such as HCTU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like diisopropylethylamine.

- Deprotection: Treatment with strong acids or bases to remove the trifluoroacetyl group, regenerating the free amino acid .

H-Lys(Tfa)-OH exhibits various biological activities primarily due to its role as an amino acid derivative. Lysine itself is essential for protein synthesis and plays a crucial role in cellular metabolism. The trifluoroacetyl modification may enhance its stability and solubility in biological systems, potentially impacting its bioavailability and interaction with biological targets .

Research indicates that lysine derivatives can influence anabolic hormone secretion and may aid in mental performance during stress-related tasks . Moreover, they have been implicated in enhancing muscle recovery post-exercise by modulating metabolic pathways.

The synthesis of H-Lys(Tfa)-OH can be achieved through several methods, typically involving the protection of the lysine amino group followed by acylation:

- Starting Material: Begin with L-lysine or its protected form (e.g., Boc-lysine).

- Protection: Protect the amino group using trifluoroacetic anhydride or trifluoroacetic acid.

- Acylation: React the protected lysine with an appropriate coupling agent and carboxylic acid under controlled conditions.

- Purification: Purify the resulting product using chromatography techniques.

This method allows for high yields and purity suitable for subsequent applications in peptide synthesis or biochemical studies .

H-Lys(Tfa)-OH finds extensive applications in:

- Peptide Synthesis: As a building block for synthesizing peptides and proteins, particularly those requiring specific post-translational modifications.

- Drug Development: In medicinal chemistry for developing novel therapeutic agents targeting various biological pathways.

- Bioconjugation: Utilized in bioconjugation strategies where it serves as a reactive handle for attaching other biomolecules .

Interaction studies involving H-Lys(Tfa)-OH focus on its binding properties with proteins and enzymes. These studies aim to elucidate how modifications at the lysine residue affect protein conformation and function. For instance, research has shown that lysine acetylation can mediate protein-protein interactions through recruitment mechanisms involving bromodomains, which recognize acetylated lysines .

Moreover, H-Lys(Tfa)-OH's unique trifluoroacetyl group may influence its interaction dynamics compared to unmodified lysine or other acetylated derivatives.

Several compounds share structural similarities with H-Lys(Tfa)-OH, primarily differing in their acyl groups or protective groups. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| N-epsilon-trifluoroacetyl-l-lysine | Similar trifluoroacetyl modification | Used primarily for peptide synthesis |

| N6-trifluoroacetyl-l-lysine | Contains trifluoroacetyl but may vary in side chains | Potentially different biological activity |

| L-lysine | Unmodified form of lysine | Fundamental amino acid without modifications |

| N-(2,2,2-trifluoroacetyl)-L-lysine | Trifluoroacetyl modification | Enhanced solubility and stability |

| (S)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid | Variation on chain length | Unique properties due to chain length variations |

H-Lys(Tfa)-OH stands out due to its specific trifluoroacetyl modification at the epsilon position of lysine, which may impart distinct chemical reactivity and biological interactions compared to these similar compounds .

Traditional protection-deprotection strategies in amino acid chemistry have evolved to address the fundamental challenge of selective functional group modification while preserving the integrity of other reactive sites [9]. The trifluoroacetyl protecting group represents a significant advancement in amino acid functionalization, particularly for lysine derivatives where epsilon-amino group protection is essential [10].

The conventional approach to synthesizing H-Lys(Tfa)-OH involves the protection of the epsilon-amino group of lysine using trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions [5]. This methodology follows the established principles of temporary protecting groups, where the trifluoroacetyl moiety can be selectively removed under mild conditions without affecting other functional groups [9]. The electron-withdrawing nature of the trifluoromethyl group makes the amide carbonyl more susceptible to nucleophilic attack, facilitating controlled deprotection [10].

In peptide synthesis applications, the trifluoroacetyl group serves as a semi-permanent protecting group that remains stable during standard coupling reactions but can be efficiently removed using mild bases or nucleophiles [4]. The orthogonality of this protecting strategy with other common protecting groups such as Boc and Fmoc allows for complex synthetic sequences involving multiple protection-deprotection cycles [11].

| Protection Strategy | Deprotection Conditions | Orthogonality | Yield (%) |

|---|---|---|---|

| Trifluoroacetyl | Mild base (pH 8-9) | Compatible with Boc/Fmoc | 85-95 |

| Benzyloxycarbonyl | Catalytic hydrogenation | Compatible with acid-labile groups | 90-98 |

| tert-Butoxycarbonyl | Trifluoroacetic acid | Incompatible with acid-sensitive groups | 92-99 |

The selectivity of trifluoroacetylation reactions has been optimized through careful control of reaction parameters including temperature, solvent selection, and stoichiometry [8]. Research demonstrates that conducting the reaction at 0-5°C in aprotic solvents with controlled addition of the acylating agent minimizes side reactions and improves overall yield [5].

Industrial-Scale Production Protocols and Yield Optimization

Industrial-scale production of H-Lys(Tfa)-OH requires sophisticated process optimization to achieve economically viable yields while maintaining product quality [13]. The manufacturing process typically employs fed-batch fermentation technology for lysine production, followed by chemical derivatization to introduce the trifluoroacetyl protecting group [12].

Modern industrial protocols for lysine production utilize genetically engineered Corynebacterium glutamicum or Escherichia coli strains capable of accumulating more than 120 grams per liter of lysine under optimized fermentation conditions [13]. The fermentation process operates under carefully controlled parameters including pH maintenance at 6.8-7.2, temperature regulation at 30-32°C, and dissolved oxygen levels above 30% saturation [15].

Fed-batch operation represents the most widely adopted industrial approach, where carbon sources are continuously fed according to predetermined profiles to maximize cell density and product formation [15]. This methodology ensures adequate oxygen transfer capacity and prevents formation of undesired by-products that can occur under substrate limitation conditions [12]. Research indicates that fed-batch processes can achieve productivity levels 2.5-fold higher than traditional batch operations [15].

| Production Parameter | Batch Process | Fed-Batch Process | Continuous Process |

|---|---|---|---|

| Final Cell Density (OD₆₀₀) | 8-12 | 15-25 | 20-30 |

| Lysine Concentration (g/L) | 45-65 | 85-120 | 100-150 |

| Productivity (g/L/h) | 1.2-1.8 | 2.8-4.2 | 5.5-8.0 |

| Process Time (hours) | 48-72 | 36-48 | Continuous |

Yield optimization strategies focus on metabolic engineering approaches that enhance lysine biosynthesis while reducing formation of competing metabolites [13]. Key optimization factors include carbon flux redirection toward lysine synthesis, elimination of feedback inhibition mechanisms, and enhancement of precursor availability through pathway engineering [31].

The chemical derivatization step for trifluoroacetyl introduction follows the lysine purification process and employs large-scale acylation protocols [5]. Industrial synthesis conditions typically involve reaction temperatures of -2°C to minimize decomposition of trifluoroacetic anhydride, with pH control maintained between 11-13 using sodium hydroxide solution [5]. The process achieves yields of 91.8% with product purity exceeding 95.8% when optimized conditions are employed [5].

Temperature control emerges as a critical factor in industrial-scale trifluoroacetylation, with optimal conditions maintained at -10°C to 10°C to reduce side reactions [5]. The addition profile of trifluoroacetic anhydride significantly impacts yield, with controlled dropwise addition over 1-3 hours providing superior results compared to batch addition [5].

Green Chemistry Approaches for Trifluoroacetylation Reactions

Green chemistry methodologies for trifluoroacetylation reactions have emerged as environmentally sustainable alternatives to traditional synthetic approaches [16]. These methodologies emphasize reduced environmental impact while maintaining synthetic efficiency and product quality [18].

Metal-free trifluoroacetylation procedures represent a significant advancement in sustainable synthesis [16]. Recent developments utilize trimethylamine borane and trifluoroacetic acid as bench-stable, inexpensive reagents that eliminate the need for toxic metal catalysts [16]. These reactions proceed under mild conditions at room temperature, reducing energy consumption and minimizing waste generation [16].

Microwave-assisted protocols have been developed for amino group protection reactions, offering catalyst-free and aqueous conditions [19]. These methods achieve complete protection in minutes under microwave irradiation, with water as the only waste product alongside the desired protecting group installation [19]. The chemoselective nature of these reactions allows for protection in the presence of other nucleophilic functional groups [19].

| Green Chemistry Approach | Reaction Conditions | Environmental Benefits | Yield (%) |

|---|---|---|---|

| Metal-free reductive method | Room temperature, 2 hours | No metal waste | 78-89 |

| Microwave-assisted aqueous | 80°C, 5 minutes | Water as solvent | 85-94 |

| Electrophotochemical | Ambient conditions, LED irradiation | No chemical oxidants | 72-86 |

| Solvent-free click chemistry | Crystallization purification | No organic solvents | 88-95 |

Electrophotochemical approaches enable catalyst-free and oxidant-free trifluoromethylation using trifluoroacetic acid as the fluorine source [17]. This methodology demonstrates improved chemoselectivity through light irradiation and represents a sustainable route for accessing trifluoromethyl-containing compounds [17]. The process operates under ambient conditions and eliminates the need for harsh chemical oxidants [17].

Solvent-free synthetic methodologies have been developed using click chemistry principles for trifluoroacetyl incorporation [21]. These procedures operate without metal catalysts or organic solvents, with product isolation achieved through simple crystallization techniques [21]. The method demonstrates high selectivity and efficiency while minimizing environmental impact through reduced waste generation [21].

Aqueous protocols utilizing microwave acceleration achieve amino group protection with di-tert-butyl dicarbonate and related acylating agents in water as the reaction medium [19]. These methods eliminate organic solvents from the reaction and purification processes, significantly reducing the environmental footprint of protecting group installation [19].

Purification Techniques: Crystallization vs. Chromatographic Methods

Purification of H-Lys(Tfa)-OH requires careful selection of separation techniques to achieve the high purity standards demanded for pharmaceutical and research applications [22]. Both crystallization and chromatographic methods offer distinct advantages and limitations depending on the scale of production and purity requirements [23].

Crystallization techniques represent the most economically viable approach for large-scale purification of amino acid derivatives [22]. Traditional room temperature crystallization of H-Lys(Tfa)-OH typically requires 203-218 minutes for complete solvent evaporation, producing crystals ranging from 58-555 micrometers in length [22]. The crystallization process can be significantly accelerated using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization (MA-MAEC) technology [22].

MA-MAEC methodology employs silver nanoparticle films as selective nucleation sites combined with microwave heating to generate temperature gradients [22]. This approach reduces crystallization time by up to 9-fold while maintaining crystal quality and purity [22]. For H-Lys(Tfa)-OH, MA-MAEC achieves complete crystallization in 24-45 minutes with crystal sizes ranging from 78-699 micrometers [22].

| Purification Method | Processing Time | Crystal Size (μm) | Purity (%) | Scale Suitability |

|---|---|---|---|---|

| Room temperature crystallization | 203-218 minutes | 58-555 | 84-92 | Large scale |

| MA-MAEC crystallization | 24-45 minutes | 78-699 | 90-96 | Laboratory/pilot |

| Ion exchange chromatography | 45-90 minutes | N/A | 95-99 | Medium scale |

| Reverse-phase HPLC | 15-30 minutes | N/A | 98-99.5 | Analytical/small scale |

Chromatographic purification methods offer superior resolution and purity but at higher operational costs [23]. High-performance liquid chromatography using C18 stationary phases with gradient elution provides excellent separation of H-Lys(Tfa)-OH from related impurities [23]. The optimized method employs a gradient starting with 100% phosphate buffer (pH 7.4, 10 millimolar) for 10 minutes, followed by linear increase of acetonitrile to 50% over 15 minutes [23].

Ion exchange chromatography represents an intermediate approach suitable for medium-scale purification [15]. This technique exploits the charge differences between H-Lys(Tfa)-OH and impurities to achieve separation [15]. The method typically involves loading the crude product onto a cation exchange resin followed by elution with salt gradients [15].

Downstream processing optimization focuses on minimizing product loss during multiple purification steps [15]. Research indicates that efficient purification protocols can reduce overall processing costs by 15-25% through improved recovery and reduced processing time [15]. The selection between crystallization and chromatographic methods depends on factors including required purity, production scale, and economic considerations [24].

Preparative chromatography using specialized packing materials allows for high-resolution separation of stereoisomers and closely related compounds [27]. For H-Lys(Tfa)-OH derivatives, preparative reverse-phase chromatography can achieve baseline separation of different protecting group configurations [27]. However, the risk of protecting group hydrolysis under acidic elution conditions must be carefully managed [27].

The trifluoroacetyl protecting group on the epsilon-amino position of lysine demonstrates distinctive acid/base stability characteristics that are fundamental to its utility in peptide synthesis applications. Comprehensive stability studies reveal that H-Lys(Tfa)-OH exhibits remarkable resilience across a wide pH range, specifically maintaining structural integrity between pH 3.6 and 10.0 when exposed to electrophilic challenges [1] [2].

pH-Dependent Stability Behavior

The compound shows optimal stability under mildly acidic conditions, with enhanced performance observed at pH 5.0 to 6.0 ranges. At pH 5.0, lysyl endopeptidase-catalyzed reactions demonstrate increased efficiency, while trypsin-mediated processes show enhanced activity at pH 6.0 [3]. These findings indicate that the trifluoroacetyl group provides adequate protection under enzymatic conditions that would typically compromise unprotected lysine residues.

Under alkaline conditions (pH 8.0-9.0), the stability profile shifts significantly. The trifluoroacetyl group becomes increasingly susceptible to base-catalyzed hydrolysis, with nucleophilic attack by hydroxide ions facilitating deprotection [4] [5] [6]. This pH-dependent behavior is attributed to the electron-withdrawing nature of the trifluoroacetyl group, which increases the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic substitution under basic conditions.

Mechanistic Insights into Acid Stability

The exceptional acid stability of the trifluoroacetyl protecting group stems from the electron-withdrawing effects of the three fluorine atoms, which significantly reduce the basicity of the nitrogen atom in the amide linkage [7] [8]. This electronic deactivation prevents protonation of the nitrogen under acidic conditions, thereby maintaining the integrity of the protective group. The compound remains stable when exposed to 95% trifluoroacetic acid during standard peptide cleavage procedures, demonstrating compatibility with harsh acidic deprotection conditions used for other protecting groups [4] [9].

Kinetic Parameters and Deprotection Rates

Quantitative analysis of deprotection kinetics reveals that under optimized basic conditions using 2 M aqueous piperidine at room temperature, complete removal of the trifluoroacetyl group can be achieved within 6-12 hours [10]. This extended reaction time compared to other common protecting groups (such as Fmoc, which requires only 1 minute with piperidine) provides selectivity advantages in multi-step synthetic sequences.

The following table summarizes the acid/base stability profile:

| pH Range | Stability Conditions | Deprotection Conditions | Reference Citations |

|---|---|---|---|

| 3.6-10.0 | Wide pH range stability vs electrophiles | Resistant to mild acid/base | [1] [2] |

| 4.0-6.0 | Optimum pH for enzymatic reactions | Partial hydrolysis possible | [3] |

| 5.0 | Enhanced lysyl endopeptidase activity | Stable to enzymatic challenge | [3] |

| 6.0 | Enhanced trypsin activity | Stable to enzymatic challenge | [3] |

| 7.0-8.0 | Moderate stability | Standard peptide synthesis conditions | [4] [9] |

| 8.0-9.0 | Decreased stability at alkaline pH | Base-catalyzed removal possible | [4] [5] [6] |

Nucleophilic Substitution Reactions at ε-Amino Position

The reactivity of H-Lys(Tfa)-OH toward nucleophilic substitution at the epsilon-amino position represents a critical aspect of its chemical behavior, particularly in the context of unwanted side reactions during peptide synthesis. Extensive mechanistic studies have revealed that the trifluoroacetyl-protected epsilon-amino group exhibits markedly different reactivity patterns compared to free lysine amino groups [11].

Differential Reactivity with Nucleophile Classes

Primary alkyl amines demonstrate the highest reactivity toward the trifluoroacetyl-protected epsilon position, with measured second-order rate constants of approximately 6 × 10⁻³ M⁻¹s⁻¹ under standard peptide synthesis conditions [11]. This reactivity pattern is attributed to the strong nucleophilicity of primary alkyl amines combined with the electrophilic activation of the trifluoroacetyl carbonyl group.

In contrast, alpha-amino groups of peptides show dramatically reduced reactivity, with rate constants less than 1% of those observed for primary alkyl amines (approximately 6 × 10⁻⁵ M⁻¹s⁻¹) [11]. This differential reactivity is attributed to the reduced nucleophilicity of alpha-amino groups due to electronic effects from adjacent carbonyl functionalities and steric hindrance from the peptide backbone.

Mechanism of Nucleophilic Attack

The nucleophilic substitution mechanism proceeds through a tetrahedral intermediate formation, where the attacking nucleophile forms a bond with the carbonyl carbon of the trifluoroacetyl group. The highly electronegative fluorine atoms stabilize the tetrahedral intermediate through inductive effects, facilitating the departure of the lysine epsilon-amino group as a leaving group [12] [13].

Secondary amines exhibit moderate reactivity in this system, though quantitative kinetic data remains limited. The reduced reactivity compared to primary amines is consistent with decreased nucleophilicity due to steric hindrance around the nucleophilic nitrogen atom [11].

Specialized Nucleophilic Reagents

Hydroxylamine derivatives and hydrazine compounds represent particularly reactive nucleophiles toward the trifluoroacetyl-protected epsilon position. Hydrazine-based reagents facilitate rapid and quantitative removal of the protecting group, forming stable hydrazide products [14] [15]. This reactivity pattern has been exploited in selective deprotection strategies where orthogonal removal of the trifluoroacetyl group is required.

The alpha-effect observed with hydroxylamine and hydrazine nucleophiles enhances their reactivity beyond that predicted from their basicity alone. This enhanced reactivity is attributed to the presence of an adjacent lone pair of electrons that can stabilize the transition state through orbital interactions [16].

Intersite Reactivity in Solid-Phase Synthesis

A particularly important aspect of nucleophilic reactivity involves intersite reactions on solid-phase synthesis resins. Studies have demonstrated that trifluoroacetoxymethyl groups generated on resin supports can undergo nucleophilic substitution with resin-bound amino groups, leading to undesired trifluoroacetylation side reactions [11] [17].

The rate constant for transfer of trifluoroacetyl groups from trifluoroacetoxymethyl-resin to alpha-amino groups of benzyloxycarbonyllysine has been measured as 6 × 10⁻⁴ M⁻¹s⁻¹ [17]. This reaction occurs during neutralization steps in solid-phase peptide synthesis, leading to peptide chain termination at levels of approximately 1-2% per synthetic cycle.

The following table summarizes nucleophilic substitution reactivity data:

| Nucleophile Type | Relative Reactivity | Reaction Rate (M⁻¹s⁻¹) | Reference Citations |

|---|---|---|---|

| Primary alkyl amines | High (100%) | 6 × 10⁻³ | [11] |

| α-Amino groups of peptides | Low (<1% of alkyl amines) | <6 × 10⁻⁵ | [11] |

| Secondary amines | Moderate | Not determined | [11] |

| Hydroxylamine derivatives | Variable | Not determined | [14] [16] |

| Hydrazine compounds | High | Rapid | [14] [15] |

| Weak nucleophiles | Very low | Negligible | [11] |

Compatibility with Common Peptide Coupling Reagents

The compatibility of H-Lys(Tfa)-OH with standard peptide coupling reagents represents a crucial parameter for its successful integration into automated and manual peptide synthesis protocols. Comprehensive evaluation across multiple coupling reagent classes reveals generally excellent compatibility, with some notable variations in efficiency and side reaction profiles [19] [20].

Carbodiimide-Based Coupling Systems

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) demonstrates exceptional compatibility with H-Lys(Tfa)-OH, achieving coupling efficiencies exceeding 95% under standard reaction conditions [19] [20]. The water-soluble nature of EDC provides advantages in aqueous or mixed solvent systems, while the trifluoroacetyl protecting group remains stable under the mildly acidic conditions generated during carbodiimide activation.

Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) shows good compatibility, though coupling efficiencies are typically lower (85-90%) compared to more modern reagent systems [19] [21]. The formation of dicyclohexylurea precipitate during DCC-mediated couplings can complicate purification procedures, but this limitation is inherent to the coupling reagent rather than specific interactions with the trifluoroacetyl protecting group.

Uronium and Guanidinium Salt Reagents

O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate (HBTU) combined with HOBt represents one of the most widely used coupling systems and demonstrates excellent compatibility with H-Lys(Tfa)-OH [22] [23]. Coupling efficiencies consistently exceed 95%, with minimal side reaction formation. The rapid reaction kinetics associated with HBTU activation minimize the exposure time of the trifluoroacetyl group to potentially reactive intermediates.

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) provides the highest coupling efficiencies (>98%) among tested reagents [21] [23]. The superior performance of HATU is attributed to the enhanced reactivity of the 7-azabenzotriazole leaving group compared to standard benzotriazole derivatives. No detectable side reactions involving the trifluoroacetyl protecting group were observed under standard HATU coupling conditions.

6-Chloro-1-hydroxybenzotriazole-based uronium salts (HCTU) demonstrate comparable performance to HBTU, with coupling efficiencies exceeding 95% [22] [23]. The increased electrophilicity of the chlorinated benzotriazole activating group provides enhanced coupling rates while maintaining excellent compatibility with the trifluoroacetyl protecting group.

Next-Generation Coupling Reagents

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) represents a more recent development in coupling reagent technology and shows excellent compatibility with H-Lys(Tfa)-OH [22] [24]. COMU offers advantages in terms of reduced racemization and compatibility with environmentally friendly solvents, achieving coupling efficiencies exceeding 95%.

Phosphonium Salt Reagents

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) with HOBt demonstrates good compatibility, though coupling efficiencies are somewhat lower (90-95%) compared to uronium-based systems [19] [21]. A notable concern with BOP-mediated couplings involves the potential formation of guanidinium side products through reaction with the lysine epsilon-amino group, though the trifluoroacetyl protecting group provides effective prevention of this side reaction.

Side Reaction Profiles

The trifluoroacetyl protecting group effectively prevents several common side reactions associated with lysine-containing peptides. Guanidinium formation, typically observed with BOP and PyBOP reagents, is completely suppressed when the epsilon-amino group is protected with trifluoroacetyl [19] [21]. Similarly, lactam formation and other cyclization reactions involving the epsilon-amino group are prevented.

Optimization Parameters

Optimal coupling conditions for H-Lys(Tfa)-OH typically involve 3-5 fold excess of the activated amino acid, 1-hour reaction times at room temperature, and standard base concentrations (N,N-diisopropylethylamine). Extended reaction times (up to 2 hours) may be beneficial for challenging couplings involving sterically hindered amino acids [22] [25].

The following table summarizes coupling reagent compatibility data:

| Coupling Reagent | Compatibility | Coupling Efficiency (%) | Side Reactions | Reference Citations |

|---|---|---|---|---|

| EDC/NHS | Excellent | >95 | Minimal | [19] [20] |

| DCC/HOBt | Good | 85-90 | DCU precipitation | [19] [21] |

| HBTU/HOBt | Excellent | >95 | Minimal | [22] [23] |

| HATU/HOAt | Excellent | >98 | Minimal | [21] [23] |

| HCTU | Excellent | >95 | Minimal | [22] [23] |

| COMU | Excellent | >95 | Minimal | [22] [24] |

| BOP/HOBt | Good | 90-95 | Guanidinium formation | [19] [21] |

| PyBOP/HOBt | Good | 85-95 | Guanidinium formation | [21] |

Thermal Decomposition Pathways and Kinetic Studies

The thermal stability and decomposition behavior of H-Lys(Tfa)-OH represent critical parameters for understanding storage requirements, processing limitations, and potential safety considerations during synthesis and handling operations. Comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies reveal complex multi-step decomposition pathways with significant autocatalytic characteristics [26] [27].

Initial Decomposition Parameters

Thermal decomposition of H-Lys(Tfa)-OH initiates at temperatures between 230-250°C, as determined by onset temperature measurements in nitrogen atmosphere [26] [27]. This initial decomposition temperature is significantly higher than many common amino acid derivatives, indicating enhanced thermal stability attributed to the electron-withdrawing trifluoroacetyl group.

The peak decomposition temperature occurs in the range of 280-290°C, representing the point of maximum mass loss rate during thermogravimetric analysis [26] [27]. DSC measurements reveal this process as strongly exothermic, with enthalpy changes of approximately 400-450 kJ/kg material, consistent with bond cleavage and subsequent oxidative processes.

Kinetic Analysis and Activation Parameters

Application of model-free kinetic analysis methods, particularly the Friedman differential method, reveals activation energies in the range of 105-136 kJ/mol across the conversion range of α = 0.05-0.95 [26] [27]. The significant variation in activation energy across the decomposition process indicates multiple competing reaction pathways with different energy barriers.

Pre-exponential factors determined through Arrhenius analysis fall within the range of 10¹²-10¹⁵ s⁻¹, consistent with unimolecular decomposition processes involving bond rupture and molecular rearrangement [26] [27]. The high pre-exponential factors suggest significant entropy changes associated with the transition state formation, likely involving gas evolution and fragmentation processes.

Decomposition Mechanism and Pathway Analysis

The thermal decomposition of H-Lys(Tfa)-OH follows a multi-step autocatalytic mechanism, as evidenced by characteristic sigmoid-shaped conversion curves and double-scan DSC experiments [26] [27]. The autocatalytic nature is demonstrated by significant shifts in peak temperatures and onset temperatures when samples are subjected to pre-heating cycles.

Primary decomposition products include carbon dioxide, trifluoroacetic acid, ammonia, and various lysine-derived fragments [26] [27]. Mass spectrometry analysis reveals the initial cleavage occurs preferentially at the trifluoroacetyl-nitrogen bond, followed by decarboxylation of the amino acid backbone and subsequent fragmentation processes.

The decomposition pathway can be represented as a series of parallel and consecutive reactions:

- Initial trifluoroacetyl group cleavage (230-250°C)

- Decarboxylation of the amino acid backbone (250-280°C)

- Fragmentation and oxidative processes (280-320°C)

- Carbonaceous residue formation (>320°C)

Isothermal Stability Assessment

Isothermal TGA studies at various temperatures provide quantitative data on mass loss rates under constant temperature conditions. At 250°C, approximately 5-10% mass loss occurs over extended heating periods, while exposure to 300°C results in 15-25% mass loss under similar timeframes [26] [27].

Time-to-maximum-rate (TMR) analysis under adiabatic conditions indicates that once decomposition initiates, temperature rise occurs rapidly with insufficient time for effective thermal management [26]. The corrected TMR at the onset temperature is approximately 0.78 hours, emphasizing the importance of maintaining storage and processing temperatures well below the decomposition threshold.

Practical Implications for Handling and Storage

Based on thermal decomposition kinetics, the recommended maximum temperature for long-term storage and processing operations is approximately 160°C, corresponding to a 24-hour TMR safety margin [26]. Standard storage at 2-8°C provides excellent stability margins, with negligible decomposition rates at these temperatures.

Processing operations involving elevated temperatures, such as certain coupling reactions or solvent removal procedures, should be carefully monitored to prevent exceeding the thermal stability limits. The autocatalytic nature of the decomposition process means that once initiated, thermal runaway can occur rapidly.

Comparative Thermal Stability

The thermal stability of H-Lys(Tfa)-OH compares favorably with other protected amino acid derivatives. The trifluoroacetyl protecting group provides enhanced thermal stability compared to traditional protecting groups such as benzyloxycarbonyl or tert-butoxycarbonyl, which typically show lower decomposition onset temperatures [26] [27].

The following table summarizes thermal decomposition parameters:

| Parameter | Value | Method | Reference Citations |

|---|---|---|---|

| Initial Decomposition Temperature (°C) | 230-250 | TGA | [26] [27] |

| Peak Decomposition Temperature (°C) | 280-290 | DSC | [26] [27] |

| Activation Energy (kJ/mol) | 105-136 | Friedman analysis | [26] [27] |

| Pre-exponential Factor (s⁻¹) | 10¹²-10¹⁵ | Arrhenius fitting | [26] [27] |

| Mass Loss at 250°C (%) | 5-10 | Isothermal TGA | [26] [27] |

| Mass Loss at 300°C (%) | 15-25 | Isothermal TGA | [26] [27] |

| Decomposition Mechanism | Multi-step autocatalytic | Kinetic modeling | [26] [27] |

| Primary Products | CO₂, CF₃COOH, NH₃, lysine fragments | MS/GC analysis | [26] [27] |

Temperature-Dependent Kinetic Models

The application of N-order and autocatalytic kinetic models provides excellent correlation with experimental data, with relative errors less than 1 × 10⁻⁶ indicating reliable kinetic parameter determination [26]. These models enable prediction of thermal safety parameters and establishment of safe operating temperature ranges for various processing conditions.